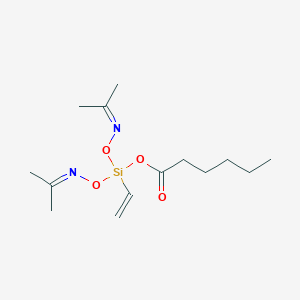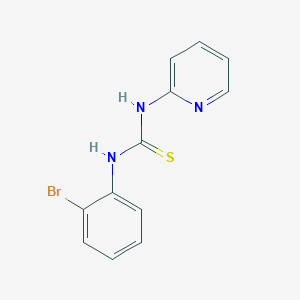
N-(2-Bromophenyl)-N'-pyridin-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a bromophenyl group attached to one nitrogen atom and a pyridinyl group attached to the other nitrogen atom of the thiourea moiety. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea typically involves the reaction of 2-bromophenyl isothiocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfinyl or sulfonyl derivatives.
Complexation: The pyridinyl group can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Complexation: Metal salts like copper(II) chloride or nickel(II) acetate are used in the presence of coordinating solvents like ethanol or acetonitrile.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include sulfinyl and sulfonyl derivatives.
Complexation: Metal complexes with varying stoichiometries depending on the metal ion and reaction conditions.
Scientific Research Applications
N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Coordination Chemistry: The compound is used to synthesize metal complexes that have applications in catalysis and material science.
Biological Studies: It is used as a probe to study the interactions between thiourea derivatives and biological macromolecules such as proteins and DNA.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets. In antimicrobial and anticancer applications, the compound is believed to inhibit enzymes involved in critical cellular processes. The bromophenyl and pyridinyl groups enhance its binding affinity to the active sites of these enzymes, leading to the inhibition of their activity and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-N’-pyridin-2-ylthiourea
- N-(2-Chlorophenyl)-N’-pyridin-2-ylthiourea
- N-(2-Bromophenyl)-N’-pyridin-4-ylthiourea
Uniqueness
N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea is unique due to the specific positioning of the bromine atom and the pyridinyl group, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the ortho position relative to the thiourea moiety enhances its ability to participate in substitution reactions and form stable metal complexes.
Properties
CAS No. |
61966-20-9 |
|---|---|
Molecular Formula |
C12H10BrN3S |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H10BrN3S/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17) |
InChI Key |
KDYIRAKIWPYUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



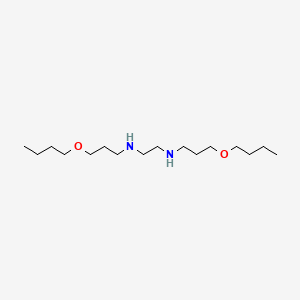
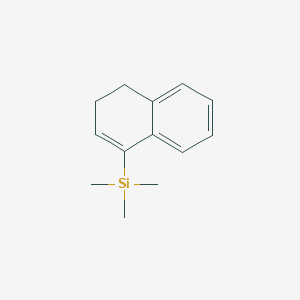

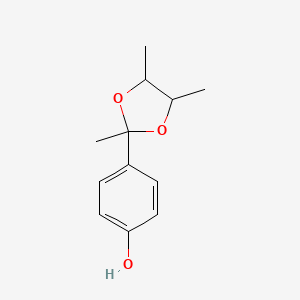

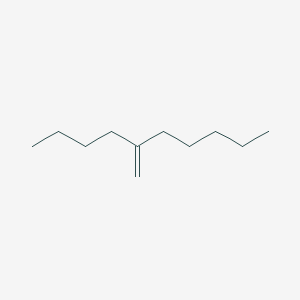

![Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate](/img/structure/B14548320.png)

